molecular formula C16H18N2O4 B3083643 1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid CAS No. 1142202-51-4

1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B3083643
CAS No.: 1142202-51-4
M. Wt: 302.32 g/mol
InChI Key: GJXGBNDQHLFKBD-UHFFFAOYSA-N
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Description

This compound (CAS: 295344-74-0) features a pyrrolidine-3-carboxylic acid backbone with a 5-oxo group and a 1-(2-(5-methoxyindol-3-yl)ethyl) substituent (Fig. 1). Its molecular weight is 272.30 g/mol, with a single-isotope mass of 272.116 .

Properties

IUPAC Name

1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-22-12-2-3-14-13(7-12)10(8-17-14)4-5-18-9-11(16(20)21)6-15(18)19/h2-3,7-8,11,17H,4-6,9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJXGBNDQHLFKBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCN3CC(CC3=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid (CAS No. 1142202-51-4) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article presents a detailed examination of its biological activity, supported by various studies and data.

  • Molecular Formula: C₁₆H₁₈N₂O₄
  • Molecular Weight: 302.33 g/mol
  • Structure: The compound features a pyrrolidine ring and an indole moiety, which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-oxopyrrolidine derivatives, including our compound of interest.

Case Studies

  • A549 Cell Line Study :
    • The compound was evaluated for its cytotoxic effects on A549 human lung adenocarcinoma cells.
    • An MTT assay revealed that at a concentration of 100 µM, the compound reduced cell viability significantly, demonstrating structure-dependent activity. For instance, compounds with free amino groups exhibited more potent activity compared to those with acetylamino fragments .
  • Comparative Analysis :
    • In comparison to cisplatin, a standard chemotherapeutic agent, the compound showed promising results with lower cytotoxicity towards non-cancerous cells, indicating its potential as a therapeutic agent with reduced side effects .

Antimicrobial Activity

The antimicrobial properties of this compound were also explored.

Microbial Testing

  • Resistance Profiles :
    • The compound was tested against multidrug-resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae. Results indicated that it displayed significant antimicrobial activity against these pathogens .
  • Minimum Inhibitory Concentration (MIC) :
    • The MIC values were determined using the broth microdilution method, showing effective inhibition against resistant strains, thus supporting its potential as an antimicrobial agent in treating resistant infections .

Summary of Findings

Activity TypeCell Line/PathogenObservationsReference
AnticancerA549 (lung cancer)Reduced viability at 100 µM
AntimicrobialStaphylococcus aureusSignificant activity against resistant strains
AntimicrobialKlebsiella pneumoniaeEffective inhibition observed

Scientific Research Applications

Medicinal Chemistry

The compound's structural characteristics suggest potential applications in medicinal chemistry, particularly as a lead compound for the development of novel drugs targeting various diseases. The indole structure is known for its bioactivity, making it a valuable scaffold for drug design.

Case Studies

  • Antidepressant Activity : Research has indicated that compounds containing indole structures can exhibit antidepressant-like effects. Studies focusing on similar indole derivatives have shown modulation of serotonin receptors, which are critical in the treatment of depression and anxiety disorders.
  • Anticancer Properties : Indole derivatives have been investigated for their anticancer activities. Preliminary studies suggest that 1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid may inhibit tumor growth by inducing apoptosis in cancer cells.

Neuropharmacology

Given its potential interaction with neurotransmitter systems, this compound could be studied for its effects on cognitive function and neuroprotection.

Research Insights

  • Neuroprotective Effects : Similar compounds have been shown to protect neuronal cells from oxidative stress and apoptosis, suggesting that this compound might have neuroprotective properties worth exploring.

Biochemical Research

The compound is also utilized in proteomics research, where it can serve as a probe or reagent to study protein interactions and functions.

Applications in Proteomics

  • Protein Labeling : The ability to modify proteins with indole derivatives allows researchers to track protein dynamics within cells.
  • Enzyme Inhibition Studies : The carboxylic acid functional group may interact with active sites of enzymes, providing insights into enzyme kinetics and mechanisms.

Comparison with Similar Compounds

Comparison with Structural Analogs

Indole-Substituted Analogs

Key Structural Variations :

  • Substituents on the indole ring : Methoxy (target compound), hydrogen (unsubstituted), fluoro, or bromo.
  • Modifications to the pyrrolidine core : Carboxylic acid, carboxamide, or heterocyclic replacements.
Table 1: Comparison of Indole-Substituted Analogs
Compound Name Substituent (Indole) Molecular Weight (g/mol) Key Properties/Activities References
1-[2-(1H-Indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid H 256.28 Baseline for antioxidant activity studies
1-[2-(5-Fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid 5-Fluoro 274.29 Enhanced electronic effects; pending bioassay
N-[2-(1H-Indol-3-yl)ethyl]-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide 4-Methoxyphenyl 379.43 Carboxamide substitution; improved solubility
1-(3-Bromophenyl)-5-oxopyrrolidine-3-carboxylic acid 3-Bromophenyl 286.11 Bromine’s steric effects; potential enzyme inhibition

Activity Insights :

  • Fluoro substitution () introduces electronegativity, which may alter binding interactions in receptor-based assays .
  • Carboxamide derivatives () replace the carboxylic acid, reducing polarity and enhancing blood-brain barrier penetration .

Non-Indole Analogs

Key Structural Variations :

  • Aromatic substituents: Chlorophenol, quinazoline, or pyrazole moieties.
Table 2: Non-Indole Analogs with Pyrrolidine Cores
Compound Name Core Structure Key Substituent Bioactivity References
1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid Chlorophenol 5-Cl, 2-OH 1.5× antioxidant activity of ascorbic acid
6,7-Dimethoxy-N-(2-(5-methoxyindol-3-yl)ethyl)quinazolin-4-amine Quinazoline 6,7-Dimethoxy Kinase inhibition; antitumor potential
1-(2-Methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid Pyrrolidine 2-Methoxyethyl Solubility enhancer; intermediate in synthesis

Activity Insights :

  • Chlorophenol derivatives () exhibit potent antioxidant activity due to phenolic -OH groups, which scavenge free radicals more effectively than indole-based analogs .
  • Quinazoline-linked compounds () demonstrate diversified pharmacological roles, such as kinase inhibition, highlighting the impact of heterocyclic cores on target specificity .

Physicochemical and Spectroscopic Comparisons

  • NMR Data: The target compound’s ¹H NMR (DMSO-d6) shows signals for the indole NH (~10.5 ppm), methoxy group (~3.8 ppm), and pyrrolidine protons (2.5–3.5 ppm) . Chlorophenol analogs () display aromatic proton shifts at 6.9–7.3 ppm and hydroxyl peaks at ~8.9 ppm .
  • Solubility : Methoxy and carboxamide substitutions improve solubility in polar solvents compared to halogenated analogs .

Q & A

Q. What are the recommended synthetic routes for preparing 1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid?

Methodological Answer: A common strategy involves coupling indole derivatives with pyrrolidinone precursors. For example:

  • Step 1: Synthesize the 5-methoxyindole-3-ethylamine intermediate via alkylation of 5-methoxyindole with bromoethylamine.
  • Step 2: React with a pyrrolidinone-3-carboxylic acid derivative (e.g., 5-oxopyrrolidine-3-carboxylic acid) using carbodiimide coupling agents (EDC/HOBt) in anhydrous DMF .
  • Step 3: Purify via recrystallization (acetic acid/water) or column chromatography (silica gel, CH₂Cl₂/MeOH gradient).

Q. How can the structure of this compound be validated post-synthesis?

Methodological Answer: Use a combination of:

  • NMR spectroscopy: Confirm the indole C3-ethyl linkage (δ ~3.8–4.2 ppm for CH₂ groups) and pyrrolidinone carbonyl (δ ~170–175 ppm in 13C^{13}\text{C} NMR).
  • FT-IR: Detect characteristic peaks for carboxylic acid (2500–3300 cm1^{-1}, broad O-H stretch) and pyrrolidinone carbonyl (~1680 cm1^{-1}) .
  • Mass spectrometry: High-resolution ESI-MS to verify molecular ion [M+H]+^+ and fragmentation patterns.

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound?

Methodological Answer:

  • Target Identification: Screen against enzymes with known indole/pyrrolidinone interactions (e.g., kinases, GPCRs) using fluorescence polarization or SPR assays.
  • Cellular Assays: Test cytotoxicity (MTT assay) and apoptosis (Annexin V/PI staining) in cancer cell lines (e.g., HeLa, MCF-7).
  • Dose-Response Studies: Use IC50_{50}/EC50_{50} determination via nonlinear regression (GraphPad Prism) .

Q. How should contradictory data in solubility or stability studies be resolved?

Methodological Answer:

  • Solubility Discrepancies: Compare results across solvents (DMSO vs. aqueous buffers) using HPLC-UV quantification. Adjust pH (e.g., 7.4 PBS) to mimic physiological conditions .
  • Stability Issues: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS. Use Arrhenius kinetics to predict shelf-life .

Q. What computational methods are suitable for studying this compound’s interactions with proteins?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina with protein structures (PDB) to predict binding poses. Focus on indole’s π-π stacking and carboxylic acid’s hydrogen bonding.
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .

Q. How can structure-activity relationships (SAR) be optimized for enhanced efficacy?

Methodological Answer:

  • Analog Synthesis: Modify substituents on the indole (e.g., halogenation at C5) or pyrrolidinone (e.g., methyl groups at C4).
  • Bioisosteric Replacement: Replace the carboxylic acid with tetrazole or sulfonamide groups to improve bioavailability.
  • SAR Analysis: Correlate logP (HPLC-measured) with activity data to identify optimal hydrophobicity .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental binding affinities?

Methodological Answer:

  • Re-evaluate Force Fields: Test AMBER vs. CHARMM parameters in docking simulations.
  • Solvent Effects: Include explicit water molecules in MD simulations to account for solvation.
  • Experimental Validation: Use ITC (isothermal titration calorimetry) to measure ΔH and ΔS, refining computational models .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Conditions

IntermediateReaction ConditionsYield (%)Reference
5-Methoxyindole-3-ethylamineBromoethylamine, K2_2CO3_3, DMF65–70
Pyrrolidinone-3-carboxylic acidEDC/HOBt, DMF, RT, 12 h80–85

Q. Table 2. Spectroscopic Benchmarks

TechniqueKey Peaks/SignalsReference
1^1H NMRδ 3.8–4.2 (m, CH₂CH₂), δ 7.2 (s, indole H)
FT-IR1680 cm1^{-1} (C=O), 2500–3300 cm1^{-1} (COOH)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.